Lipophilicity (LogP) Comparison: Enhanced Lipophilicity vs. De-chloro and De-methoxy Analogs
The calculated LogP for N-(4-chloro-2-methoxyphenyl)butanamide is 3.74 [1]. In contrast, the de-chloro analog N-(4-methoxyphenyl)butanamide exhibits a significantly lower LogP of 2.51 [2], a difference of 1.23 log units. The de-methoxy analog N-(4-chlorophenyl)butanamide has a LogP of 3.15 [3], which is 0.59 log units lower. These data demonstrate that the presence of both the 4-chloro and 2-methoxy substituents is necessary to achieve the higher lipophilicity characteristic of this compound.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.74 |
| Comparator Or Baseline | N-(4-methoxyphenyl)butanamide: LogP = 2.51; N-(4-chlorophenyl)butanamide: LogP = 3.15 |
| Quantified Difference | ΔLogP = +1.23 vs. de-chloro; ΔLogP = +0.59 vs. de-methoxy |
| Conditions | Calculated values from in silico prediction models |
Why This Matters
Lipophilicity directly influences membrane permeability, solubility, and protein binding; a LogP difference of >0.5 can significantly alter a compound's pharmacokinetic profile and biological activity, making the specific substitution pattern a critical selection criterion.
- [1] MolWiki. N-(4-chloro-2-methoxyphenyl)butanamide. LogP: 3.73670. View Source
- [2] Chem960. Butanamide, N-(4-methoxyphenyl)-. LogP: 2.50680. View Source
- [3] Molbase. N-(4-chlorophenyl)butanamide. LogP: 3.1516. View Source
